

(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Imidazo[2,1-b]benzothiazol-2-yl)methanol

Cat. No.: B040395

[Get Quote](#)

An In-depth Technical Guide on the Chemical Properties of **(Imidazo[2,1-b]benzothiazol-2-yl)methanol**

Introduction

The imidazo[2,1-b]benzothiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.^{[1][2][3]} This technical guide focuses on the specific derivative, **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** (CAS 114095-02-2), providing a comprehensive overview of its chemical properties, synthesis, and biological context for researchers, scientists, and drug development professionals.

Core Chemical Properties

(Imidazo[2,1-b]benzothiazol-2-yl)methanol is a stable organic compound featuring the rigid, planar imidazo[2,1-b]benzothiazole core with a hydroxymethyl substituent at the 2-position. This substituent provides a reactive handle for further chemical modifications and influences the molecule's polarity and solubility.

Physical and Chemical Data

Quantitative physical and chemical data for **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** are summarized below. Data for some specific properties are not widely reported in the literature and may require experimental determination.

Property	Value	Source
CAS Number	114095-02-2	[4]
Molecular Formula	C ₁₀ H ₈ N ₂ OS	[4]
Molecular Weight	204.25 g/mol	[4]
Appearance	Typically a solid	N/A
Melting Point	Not specified in search results	N/A
Solubility	Expected to be soluble in organic solvents like DMSO and DCM. [5]	[5]
Stability	Stable under standard conditions. [5]	[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **(Imidazo[2,1-b]benzothiazol-2-yl)methanol**. While specific spectra for this exact compound are not detailed in the provided results, the expected characteristics can be inferred from closely related analogs.[\[6\]](#)[\[7\]](#)

Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to aromatic protons on the benzothiazole and imidazole rings. A characteristic signal for the methylene protons (-CH ₂) adjacent to the hydroxyl group, and a signal for the hydroxyl proton (-OH).
¹³ C NMR	Resonances for the carbon atoms of the fused heterocyclic core and a distinct signal for the methylene carbon of the hydroxymethyl group. [6][8]
IR (KBr, cm ⁻¹)	Absorption bands corresponding to O-H stretching (hydroxyl group), C-H aromatic stretching, C=N and C=C ring stretching, and C-S stretching.[1][6]
Mass Spec (MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of 204.25.[4]

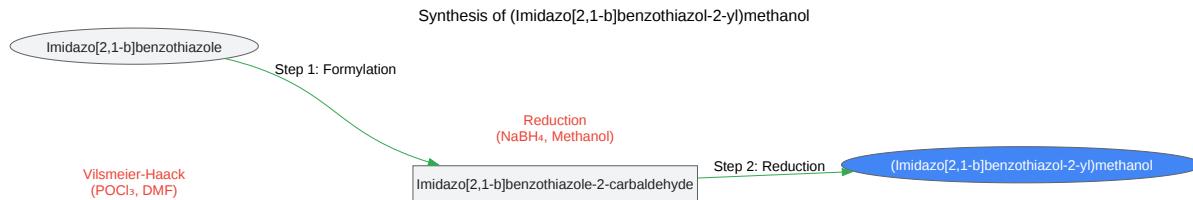
Experimental Protocols

The synthesis of **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** can be achieved through a multi-step process, typically involving the formation of an aldehyde intermediate followed by its reduction.

Synthesis Workflow

The general synthetic route involves two key steps:

- Vilsmeier-Haack Formylation: The parent imidazo[2,1-b]benzothiazole is formylated at the 3-position to yield the corresponding aldehyde.[3][9]
- Reduction: The resulting aldehyde is then reduced to the primary alcohol, **(Imidazo[2,1-b]benzothiazol-2-yl)methanol**, using a suitable reducing agent like sodium borohydride (NaBH₄).[5][10]



[Click to download full resolution via product page](#)

A general two-step synthesis workflow.

Detailed Methodology: Reduction of Aldehyde Intermediate

This protocol is adapted from general procedures for the reduction of similar heterocyclic aldehydes.[10][11]

- Dissolution: Dissolve the precursor, Imidazo[2,1-b]benzothiazole-2-carbaldehyde (1 mmol), in a suitable solvent such as methanol (30 mL).
- Addition of Reducing Agent: To the solution, add sodium borohydride (NaBH₄) (3 mmol) portion-wise while stirring at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent under reduced pressure. The resulting crude product can be

purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).[1]

- Characterization: Confirm the structure of the purified **(Imidazo[2,1-b]benzothiazol-2-yl)methanol** using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Biological Activity and Signaling Pathways

The imidazo[2,1-b]thiazole core and its benzofused derivatives are known to be "privileged structures" in medicinal chemistry, exhibiting a range of biological activities.[2] Derivatives have been identified as potent inhibitors of various enzymes and cellular pathways.

Known Activities of the Scaffold

- Anticancer: Various derivatives have shown activity against cancer cell lines. Some have been identified as inhibitors of the p53 tumor suppressor protein or as targeting oncogenic Met signaling.[12][13]
- Antimicrobial: The scaffold has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.[1][2]
- Anti-inflammatory: Certain imidazo[2,1-b]benzothiazole compounds have shown anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][14]
- Antitubercular: Benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their potent activity against *Mycobacterium tuberculosis*.[2][8]

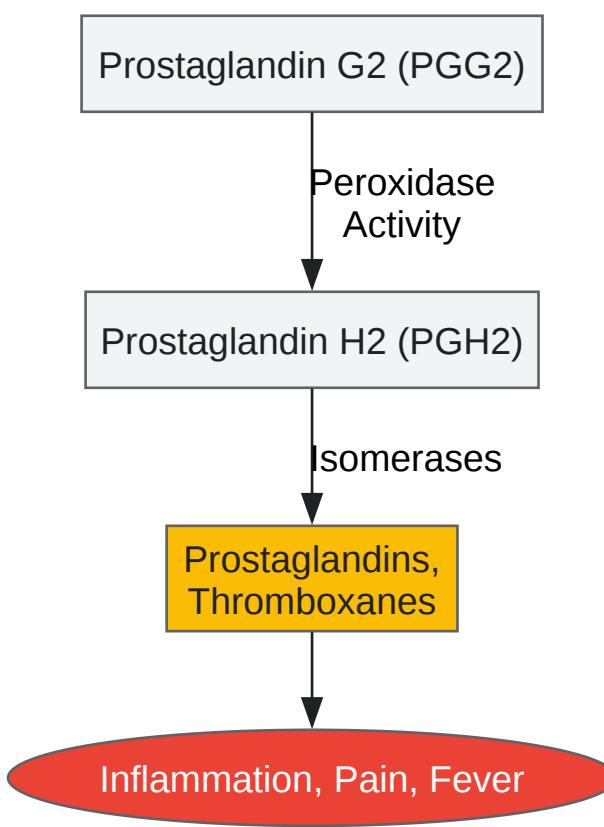
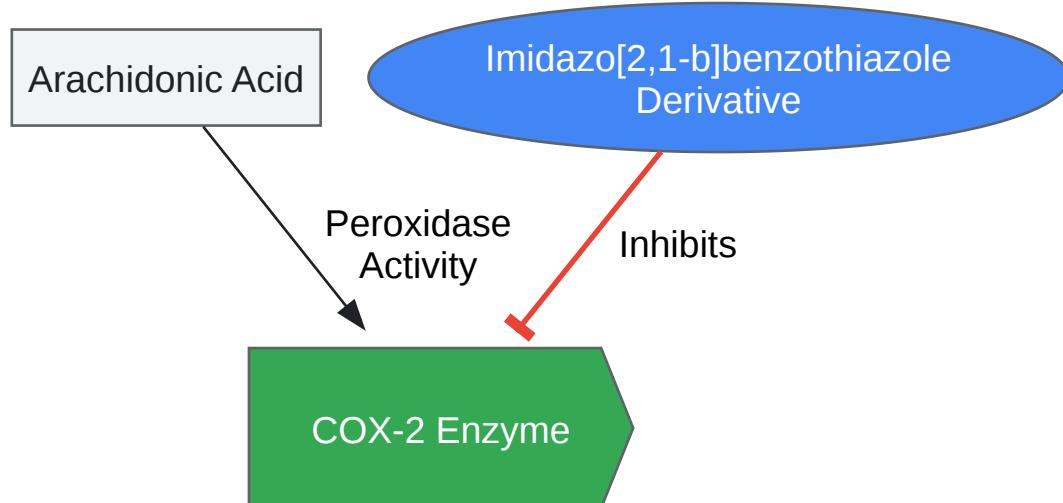
Example Signaling Pathway: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the COX enzyme.

Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[14]

Imidazo[2,1-b]thiazole derivatives have been synthesized and identified as potent and selective COX-2 inhibitors.[14] The pathway below illustrates this mechanism.

Mechanism of COX-2 Inhibition



[Click to download full resolution via product page](#)

Inhibition of prostaglandin synthesis via COX-2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and computational insights of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives as potent antitubercular and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[2,1-b]benzothiazoles. II. Synthesis and antiinflammatory activity of some imidazo[2,1-b]benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. On water catalyst-free synthesis of benzo[d]imidazo[2,1- b] thiazoles and novel N - alkylated 2-aminobenzo[d]oxazoles under microwave irradiation ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08929B [pubs.rsc.org]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Synthesis and biological evaluation of imidazolo[2,1-b]benzothiazole derivatives, as potential p53 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [(Imidazo[2,1-b]benzothiazol-2-yl)methanol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b040395#imidazo-2-1-b-benzothiazol-2-yl-methanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com